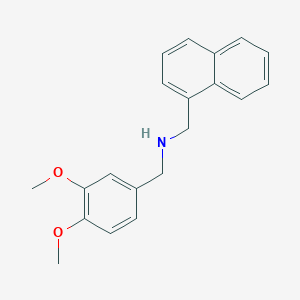![molecular formula C10H9BrO4S B5865931 methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)
methyl 3-[(4-bromophenyl)sulfonyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-bromophenyl)sulfonyl]acrylate is a chemical compound that belongs to the family of acrylate esters. It is commonly used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
Methyl 3-[(4-bromophenyl)sulfonyl]acrylate has a wide range of scientific research applications. One of its primary uses is as a building block for the synthesis of other compounds. It can be used to create a variety of derivatives with different properties and potential applications. Additionally, it has been used in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[(4-bromophenyl)sulfonyl]acrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(4-bromophenyl)sulfonyl]acrylate in lab experiments is its versatility. It can be used to create a variety of derivatives with different properties, allowing researchers to tailor their experiments to their specific needs. However, one limitation is its potential toxicity. It can react with proteins and other biomolecules, potentially altering their function and leading to unintended effects.
Orientations Futures
There are many potential future directions for research involving methyl 3-[(4-bromophenyl)sulfonyl]acrylate. One area of interest is in the development of new drugs. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer treatments. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Methyl 3-[(4-bromophenyl)sulfonyl]acrylate can be synthesized using a variety of methods. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction proceeds through an addition-elimination mechanism to yield the desired product. Other methods involve the use of different sulfonyl chlorides or acrylate esters.
Propriétés
IUPAC Name |
methyl (E)-3-(4-bromophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4S/c1-15-10(12)6-7-16(13,14)9-4-2-8(11)3-5-9/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONAPMUTBUUIEU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)

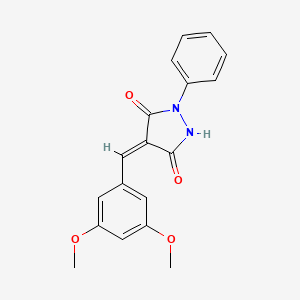
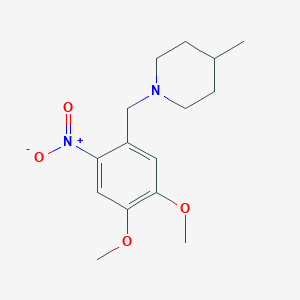
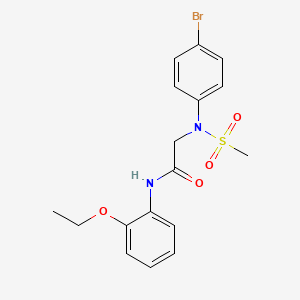
![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)

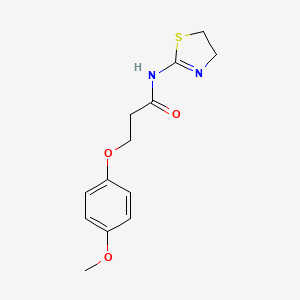
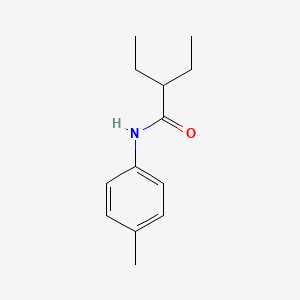
![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
